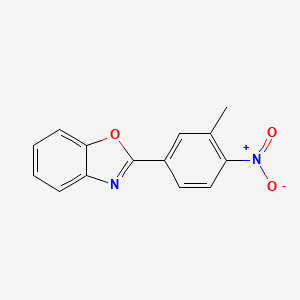
N-(4-methoxyphenyl)-N-methyl-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-N-methyl-2-furamide, commonly known as Fenclonine, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme tryptophan hydroxylase, which is responsible for the synthesis of serotonin, a neurotransmitter in the brain. Fenclonine has been used in various studies to investigate the role of serotonin in different physiological and pathological conditions.
作用机制
Fenclonine is a potent inhibitor of the enzyme tryptophan hydroxylase, which is responsible for the synthesis of serotonin. By inhibiting this enzyme, Fenclonine reduces the synthesis of serotonin, leading to a decrease in the levels of serotonin in the brain. This reduction in serotonin levels can have various effects on behavior, mood, and cognition.
Biochemical and Physiological Effects:
Fenclonine has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of serotonin in the brain, leading to changes in behavior, mood, and cognition. Fenclonine has also been shown to affect the levels of other neurotransmitters such as dopamine and norepinephrine. It has been suggested that Fenclonine may have therapeutic potential in the treatment of certain psychiatric disorders.
实验室实验的优点和局限性
Fenclonine has several advantages for use in lab experiments. It is a potent inhibitor of tryptophan hydroxylase, which makes it an effective tool for studying the role of serotonin in different physiological and pathological conditions. Fenclonine is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments.
However, there are also some limitations to the use of Fenclonine in lab experiments. It has been shown to have non-specific effects on other neurotransmitters, which can complicate the interpretation of results. Fenclonine can also have toxic effects on cells and tissues, which can limit its use in certain experiments.
未来方向
There are several future directions for research related to Fenclonine. One direction is to investigate the role of serotonin in different physiological and pathological conditions using Fenclonine as a tool. Another direction is to explore the potential therapeutic applications of Fenclonine in the treatment of psychiatric disorders. Further research is also needed to understand the non-specific effects of Fenclonine on other neurotransmitters and its potential toxic effects on cells and tissues.
合成方法
Fenclonine can be synthesized by reacting 4-methoxyphenylhydrazine with methyl-2-furoate in the presence of a reducing agent such as sodium borohydride. The reaction yields N-(4-methoxyphenyl)-N-methyl-2-furamide, which can be purified by recrystallization.
科学研究应用
Fenclonine has been used in various scientific research studies to investigate the role of serotonin in different physiological and pathological conditions. It has been used to study the effects of serotonin depletion on behavior, mood, and cognition. It has also been used to investigate the role of serotonin in the regulation of appetite, sleep, and sexual behavior. Fenclonine has been used in studies related to depression, anxiety, schizophrenia, and other psychiatric disorders.
属性
IUPAC Name |
N-(4-methoxyphenyl)-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-14(13(15)12-4-3-9-17-12)10-5-7-11(16-2)8-6-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZIPNWXCQNQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)
![N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5738188.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5738193.png)

![4-amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5738210.png)



![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5738237.png)

![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)
![2-{[(isobutylamino)carbonyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5738252.png)
